(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
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Overview
Description
8alpha,19-dihydroxylabd-13E-ene-15-oic acid is a labdane diterpenoid that is labdane with a double bond at position 13 and is substituted by hydroxy groups at positions 8alpha and 19 and a carboxy group at position 15. Isolated from the aerial parts of Crassocephalum mannii, it exhibits inhibitory activity towards cyclooxygenases (COX-1 and COX-2). It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor and a plant metabolite. It is a labdane diterpenoid, a diol and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Terpenoid Compounds in Medicinal Plants
Research has identified various terpenoid compounds in medicinal plants like Hymenaea courbaril, known for their use in traditional medicine. Such compounds, including diterpenes, exhibit potential in treating several pathologies (Bandeira et al., 2015).
Sesquiterpene Derivatives in Fungal Cultures
Studies on fungi like Polyporus arcularius have led to the isolation of new sesquiterpene derivatives. These compounds show activities like growth inhibition in plant seedlings, indicating potential biological effects (Otaka & Araya, 2013).
Chemical Analysis of Diterpenes
The chemical analysis of diterpenes, such as those from Eremophila serrulata, helps understand their structure and potential applications. Degradation studies contribute to the comprehensive knowledge of such compounds (Croft et al., 1979).
Mass Spectrometry of Unsaturated δ-Lactones
Mass spectrometry has been utilized to study the δ-lactones of various hydroxy-2-enoic acids. This technique aids in understanding the molecular structure and fragmentation patterns of such compounds (Urbach et al., 1972).
Diterpenoids in Traditional Chinese Medicine
Leonurus japonicus, used in traditional Chinese medicine, contains labdane-type diterpenoids. These compounds are of interest due to their unique chemical structures and potential therapeutic properties (Liu et al., 2014).
Antibacterial Properties of Fungal Sesquiterpenoids
Research on the fungus Sanghuangporus sp. has revealed new cyclofarnesane sesquiterpenoids with notable antibacterial properties. Such discoveries are crucial in the development of new antimicrobial agents (Rajachan et al., 2020).
Properties
Molecular Formula |
C20H34O4 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H34O4/c1-14(12-17(22)23)6-7-16-19(3)10-5-9-18(2,13-21)15(19)8-11-20(16,4)24/h12,15-16,21,24H,5-11,13H2,1-4H3,(H,22,23)/b14-12+/t15-,16+,18-,19-,20+/m0/s1 |
InChI Key |
IYSBWLRXTOIYFZ-KBLZDMJYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@@H]1[C@]2(CCC[C@@]([C@@H]2CC[C@@]1(C)O)(C)CO)C |
Canonical SMILES |
CC(=CC(=O)O)CCC1C2(CCCC(C2CCC1(C)O)(C)CO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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